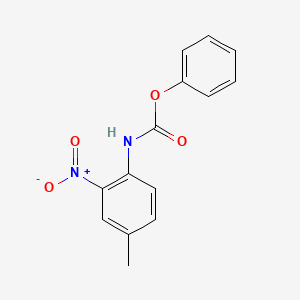

phenyl (4-methyl-2-nitrophenyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl N-(4-methyl-2-nitrophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-10-7-8-12(13(9-10)16(18)19)15-14(17)20-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUIKHCTWMRMWGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)OC2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Mechanistic Investigations of Phenyl 4 Methyl 2 Nitrophenyl Carbamate

Hydrolytic and Solvolytic Decomposition Pathways of Carbamates

The stability of the carbamate (B1207046) linkage is significantly influenced by the surrounding chemical environment, particularly in aqueous or other solvent systems. The decomposition pathways are dictated by factors such as pH, the nature of the solvent, and the electronic properties of the substituents on both the nitrogen and oxygen atoms of the carbamate group.

The hydrolysis of carbamates, including aryl carbamates like phenyl (4-methyl-2-nitrophenyl)carbamate, can proceed through several mechanisms, primarily dependent on the pH of the medium. In neutral or acidic conditions, the hydrolysis of many carbamates is minimal or proceeds slowly. emerginginvestigators.org However, under basic conditions, the rate of hydrolysis increases significantly. emerginginvestigators.org

Two primary mechanisms are considered for the base-catalyzed hydrolysis of carbamates:

Bimolecular Acyl-Oxygen Cleavage (BAc2): This mechanism involves a direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate. This forms a tetrahedral intermediate which subsequently collapses, expelling the phenoxide leaving group. This pathway is more common for N,N-disubstituted carbamates which lack a proton on the nitrogen. nih.govacs.orgresearchgate.net

Elimination-Conjugate Base (E1cB) Mechanism: This pathway is prevalent for N-monosubstituted carbamates that possess a proton on the nitrogen atom, such as this compound. The reaction is initiated by the abstraction of the N-H proton by a base (like OH⁻), forming a carbamate anion (the conjugate base). This is followed by the rate-determining elimination of the leaving group (phenoxide) to form a highly reactive isocyanate intermediate (in this case, 4-methyl-2-nitrophenyl isocyanate). The isocyanate is then rapidly hydrolyzed by water to form an unstable carbamic acid, which decarboxylates to yield the corresponding amine (4-methyl-2-nitroaniline). acs.orgresearchgate.net

Studies on the hydrolysis of N-methylcarbamate pesticides have shown that a positive activation entropy and the absence of general base catalysis are indicative of the E1cB mechanism. researchgate.net For this compound, the presence of the N-H proton makes the E1cB pathway highly probable in alkaline solutions.

The solvent also plays a crucial role. Aprotic and polar solvents can favor certain reactions, while protic solvents like water or alcohols can participate directly in solvolysis. researchgate.net For instance, in the presence of an alcohol as a solvent, the isocyanate intermediate from an E1cB mechanism could be trapped to form a new carbamate.

| Factor | Influence on this compound Decomposition | Probable Mechanism | Ref. |

| pH | Stable in acidic/neutral conditions; decomposition accelerates in basic (alkaline) conditions. | E1cB mechanism is favored under basic conditions due to the presence of an N-H proton. | emerginginvestigators.org, researchgate.net |

| Nucleophiles | Attack by OH⁻ initiates base-catalyzed hydrolysis. Other nucleophiles can also attack the carbonyl carbon. | BAc2 (direct attack) or E1cB (proton abstraction followed by elimination). | masterorganicchemistry.com, researchgate.net |

| Solvent | Protic solvents (e.g., water) participate in the hydrolysis of the isocyanate intermediate. Solvent polarity can influence reaction rates. | Solvent molecules can trap reactive intermediates or stabilize transition states. | researchgate.net, researchgate.net |

Kinetic studies provide quantitative insight into the mechanisms of carbamate decomposition. The cleavage of aryl carbamates, especially those with a nitrophenol leaving group, can be conveniently monitored using UV-visible spectrophotometry. emerginginvestigators.org The release of the nitrophenoxide ion, which is brightly colored, allows for real-time tracking of the reaction progress. emerginginvestigators.org

Research comparing the hydrolysis of 4-nitrophenyl carbonates and carbamates found that under increasingly basic conditions, the initial rate of hydrolysis for both compounds increased. emerginginvestigators.org However, the hydrolysis of the carbonate was consistently more rapid than that of the corresponding carbamate at all pH levels. emerginginvestigators.org For a carbamate, the rate of hydrolysis was observed to approach a maximum at a high pH (e.g., pH 13), which can be consistent with the E1cB mechanism where the initial deprotonation step becomes less rate-limiting. emerginginvestigators.org

The rate law for the reaction of amines with carbon dioxide to form carbamates often includes terms for both uncatalyzed and hydroxide-catalyzed pathways. researchgate.net The reverse reaction, the breakdown of the carbamate, is subject to acid catalysis. For carbamates formed from weakly basic amines, the rate-limiting step is often the cleavage of the carbon-nitrogen bond. researchgate.netresearchgate.net

The electronic nature of the substituents significantly impacts the reaction kinetics. For aryl carbamates, electron-withdrawing groups on the phenoxy leaving group (like the nitro group in the subject compound) make the phenoxide a better leaving group, thus accelerating the cleavage reaction. This effect is particularly pronounced in reactions where the breakdown of a tetrahedral intermediate is the rate-determining step. rsc.org

| Reaction | Kinetic Parameter | Influencing Factors | Method of Study | Ref. |

| Base-catalyzed Hydrolysis | Pseudo-first-order rate constant (kobs) | pH, temperature, substituents on both aryl rings. | UV-vis Spectrophotometry, HPLC. | emerginginvestigators.org, researchgate.net |

| Acid-catalyzed Breakdown | Second-order rate constant (kH+) | Amine pKa, solution acidity. | Product ratio analysis. | researchgate.net |

| Formation from Amine + CO₂ | Second-order rate constant (kamine) | Amine pKa, solvent, presence of base catalyst. | Monitoring reactant/product concentration. | researchgate.net, acs.org |

Thermal Decomposition and Pyrolysis Mechanisms of Aryl Carbamates

When heated, aryl carbamates undergo thermal decomposition, a process that is critical in various industrial applications, such as the phosgene-free synthesis of isocyanates. mdpi.com The decomposition of N-arylcarbamates can proceed through several pathways, yielding different products:

Reversion to isocyanate and alcohol/phenol (B47542).

Decomposition to amine, carbon dioxide, and an olefin (if the alcohol moiety has a beta-hydrogen).

Formation of a urea (B33335), an alcohol/phenol, and carbon dioxide. cdnsciencepub.com

For aryl carbamates of tertiary alcohols, studies have shown that decomposition in solvents like diphenyl ether is often a first-order reaction that primarily yields carbon dioxide, an amine, and an olefin. cdnsciencepub.comcdnsciencepub.com The rates of decomposition are sensitive to the electronic effects of substituents on the N-aryl ring. Electron-withdrawing groups, such as nitro groups, increase the rate of decomposition. cdnsciencepub.comcdnsciencepub.com This is consistent with a mechanism involving a charge-separated cyclic transition state where increased acidity of the N-H proton facilitates the reaction. cdnsciencepub.com

In the case of this compound, which is derived from a phenol (a primary alcohol equivalent with no beta-hydrogens for olefin elimination), the most likely thermal decomposition pathway is the reversion to its constituent isocyanate and phenol: This compound → 4-Methyl-2-nitrophenyl isocyanate + Phenol

Kinetic studies on the thermal decomposition of 1-aryl-1-methylethyl N-arylcarbamates have used the Hammett-Brown equation to correlate reaction rates with substituent constants (σ⁺). rsc.orgrsc.org These studies confirm a polar reaction mechanism with a significant degree of carbocation formation in the transition state. rsc.orgrsc.org The pyrolysis of carbamates in the gas phase typically requires high temperatures, often around 400 °C. mdpi.com

| Aryl Carbamate Type | Decomposition Products | Proposed Mechanism | Influence of Nitro Group | Ref. |

| N-Arylcarbamates of tertiary alcohols | Amine, CO₂, Olefin | Charge-separated cyclic transition state | Increases decomposition rate | cdnsciencepub.com, cdnsciencepub.com |

| N-Arylcarbamates of phenols | Isocyanate, Phenol | Reversible cleavage of N-C(O)O bond | Likely accelerates isocyanate formation | mdpi.com |

| 1-Aryl-1-methylethyl N-phenylcarbamates | Olefin, Amine, CO₂ | Polar, with carbocation character | Electron-withdrawing groups accelerate decomposition | rsc.org, rsc.org |

Reactivity of the Carbamate Linkage under Various Chemical Stimuli

The carbamate linkage exhibits diverse reactivity towards various chemical agents beyond simple hydrolysis or thermolysis.

Nucleophilic Attack: The carbonyl carbon of the carbamate is electrophilic and susceptible to attack by a range of nucleophiles. masterorganicchemistry.com While hydroxide leads to hydrolysis, other nucleophiles like amines can lead to the formation of ureas. nih.gov Studies on p-nitrophenyl carbonates, which are highly reactive, show that they readily react with nucleophilic amidine bases like DBU and DBN. nih.gov The p-nitrophenoxide is an excellent leaving group, facilitating these transformations. nih.gov Similarly, the phenoxy group in this compound can be displaced by strong nucleophiles.

Base-Mediated Rearrangements: Strong bases can mediate reactions beyond simple proton abstraction. For example, aryl carbamates can undergo orthometalation when treated with superbases like sodium diisopropylamide (NaDA), followed by a Snieckus-Fries rearrangement to yield ortho-acylated phenols. nih.gov

Intramolecular Reactions: If a nucleophilic group is suitably positioned within the carbamate molecule, intramolecular cyclization can occur. For instance, phenyl N-(o-hydroxyphenyl)carbamate readily cyclizes to form benzoxazolinone, where the ionized phenoxy group acts as an internal nucleophile attacking the carbamate carbonyl. rsc.org The rate of such cyclizations is highly dependent on the leaving group's ability, with better leaving groups (like substituted phenoxides) enhancing the rate. rsc.org

Enzymatic Reactions: Carbamates are well-known inhibitors of certain enzymes, particularly serine hydrolases like acetylcholinesterase. nih.gov The mechanism involves the enzyme's active site serine acting as a nucleophile, attacking the carbamate carbonyl. nih.gov This results in the formation of a stable, carbamylated enzyme, rendering it inactive. The rate of this inhibition depends on the structure of the carbamate. nih.gov

Reductive Transformations of the Nitro Group within Aryl Carbamates and their Impact on the Carbamate Moiety

The nitro group on the 4-methyl-2-nitrophenyl moiety is a key functional group that can be chemically transformed, most commonly through reduction. The reduction of the nitro group can have a profound impact on the stability of the entire molecule, particularly the carbamate linkage.

A variety of reagents can reduce aromatic nitro compounds, leading to different products depending on the conditions:

Reduction to Amines: This is the most common transformation. Reagents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media, or catalytic hydrogenation (e.g., H₂ with Pd/C), can reduce the nitro group to a primary amine (NH₂). wikipedia.orgyoutube.com This would convert this compound to phenyl (2-amino-4-methylphenyl)carbamate.

Reduction to Hydroxylamines: Milder reducing agents or controlled conditions, such as zinc dust with ammonium (B1175870) chloride or catalytic reduction with rhodium, can lead to the formation of a hydroxylamine (B1172632) (-NHOH). wikipedia.org

Reduction to Azo or Hydrazine (B178648) Compounds: The use of metal hydrides or excess zinc metal can lead to condensation products like azo (-N=N-) or hydrazine (-NH-NH-) compounds. wikipedia.org

The reduction of the nitro group is particularly significant in the context of "trigger" chemistry, for example, in prodrug design. researchgate.netrsc.org Studies on 4-nitrobenzyl carbamates have shown that the reduction of the electron-withdrawing nitro group to an electron-donating hydroxylamine or amine group drastically changes the electronic properties of the benzyl (B1604629) ring. researchgate.netrsc.orgresearchgate.net This electronic shift facilitates a 1,6-elimination reaction, leading to the rapid fragmentation of the carbamate and release of the attached amine. researchgate.netresearchgate.net

For this compound, a similar effect is expected. The reduction of the 2-nitro group to a 2-hydroxylamine or 2-amine group would convert it from a strong electron-withdrawing group to an electron-donating group. This transformation would likely destabilize the carbamate linkage, potentially promoting its cleavage, especially if the newly formed amino or hydroxylamino group can participate in an intramolecular cyclization or other decomposition pathway.

| Reduction Product | Reagent/Condition | Impact on Carbamate Moiety | Ref. |

| **Amine (-NH₂) ** | Fe/HCl; SnCl₂/HCl; H₂, Pd/C | The resulting aminophenyl carbamate is formed. The electron-donating amine may destabilize the carbamate or enable intramolecular cyclization. | wikipedia.org, youtube.com |

| Hydroxylamine (-NHOH) | Zn/NH₄Cl; Catalytic (Rh) | The electron-donating hydroxylamine group significantly destabilizes the molecule, likely triggering rapid fragmentation of the carbamate linkage. | researchgate.net, wikipedia.org, rsc.org |

| Azo (-N=N-) | NaBH₄, LiAlH₄ | Dimerization occurs, forming a new molecule with an azo bridge. | wikipedia.org |

Electrophilic and Nucleophilic Reactions on the Phenyl and Nitrophenyl Moieties

The two aromatic rings in this compound have distinct electronic characteristics, leading to different reactivities in substitution reactions.

Reactions on the 4-Methyl-2-Nitrophenyl Moiety: This ring is substituted with a weakly activating methyl group (-CH₃) and two strongly deactivating groups: the nitro group (-NO₂) and the carbamate linkage (-NHC(O)OPh). The nitro group is a powerful electron-withdrawing group and makes the ring highly electron-deficient.

Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing group like -NO₂ ortho and/or para to a potential leaving group activates the ring towards nucleophilic attack. wikipedia.orglibretexts.org While there is no conventional leaving group like a halide on the ring of the parent compound, the strong activation provided by the 2-nitro group makes the ring susceptible to attack by very strong nucleophiles at other positions, potentially leading to addition or substitution. The reaction proceeds via a stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated towards electrophilic attack due to the nitro and carbamate groups. Electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) would be extremely difficult and require harsh conditions. masterorganicchemistry.com If a reaction were to occur, the directing effects of the existing substituents would guide the incoming electrophile. The ortho,para-directing methyl group is opposed by the meta-directing nitro and carbamate groups. The most likely position for any potential substitution would be ortho to the methyl group and meta to the nitro group (position 5).

Reactions on the Phenyl Moiety: This ring is part of a phenoxy group (-OPh), which is attached to the carbamate carbonyl. The oxygen atom is an activating, ortho,para-directing group for electrophilic aromatic substitution due to its ability to donate lone-pair electron density into the ring through resonance.

Electrophilic Aromatic Substitution (EAS): This ring is activated and will readily undergo electrophilic substitution reactions like halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.com The incoming electrophile will be directed primarily to the ortho and para positions relative to the oxygen atom.

Nucleophilic Aromatic Substitution (SNAr): This ring is electron-rich and not activated for nucleophilic substitution. SNAr reactions are not expected to occur on this ring under normal conditions. wikipedia.org

Photochemical Reactivity and Degradation Studies of Nitro-Substituted Carbamates

The introduction of a nitro group onto the aromatic ring of a carbamate molecule significantly influences its photochemical behavior. The nitroaromatic moiety acts as a chromophore, enabling the absorption of light in the solar spectrum, which can initiate a variety of photochemical reactions. nih.gov The study of the photochemical reactivity of nitro-substituted carbamates is crucial for understanding their environmental fate, as photodegradation can be a primary route of transformation in aquatic and terrestrial environments. who.intnih.gov While specific studies on this compound are not extensively documented in publicly available literature, its photochemical reactivity can be inferred from the well-established principles of nitroaromatic photochemistry and studies on analogous compounds.

The primary mechanism of degradation for many pesticides upon exposure to sunlight is photolysis, which can occur through direct or indirect pathways. nih.govresearchgate.net Direct photolysis involves the direct absorption of a photon by the pesticide molecule, leading to its excitation to a higher energy state (singlet or triplet) from which the chemical reaction ensues. researchgate.net Indirect photolysis, on the other hand, is mediated by other chemical species present in the environment, such as dissolved organic matter or nitrate (B79036) ions, which absorb light and generate reactive oxygen species (ROS) like hydroxyl radicals (•OH) or singlet oxygen (¹O₂). nih.govnih.gov These reactive species then attack and degrade the pesticide molecule.

For nitro-substituted carbamates, the presence of the nitro group makes them particularly susceptible to direct photolysis. The photochemistry of ortho-nitrobenzyl compounds, a class to which this compound belongs, is a classic example of a light-induced intramolecular rearrangement. Upon absorption of UV light, o-nitrobenzyl derivatives are known to undergo an intramolecular hydrogen abstraction by the excited nitro group from the adjacent benzylic position (in this case, the carbamate N-H), leading to the formation of an aci-nitro intermediate. This intermediate can then rearrange and cleave, which for o-nitrobenzyl-protected compounds, results in the release of the protected group and formation of a 2-nitrosobenzaldehyde or related ketone. acs.org In the context of this compound, this pathway would likely lead to the cleavage of the carbamate bond.

In addition to this specific ortho-nitro effect, the carbamate linkage itself is subject to photochemical cleavage. Studies on various carbamate insecticides have demonstrated that photolysis can lead to the hydrolysis of the ester or amide bond. frontiersin.orgnih.gov For instance, the photodegradation of the carbamate insecticide pirimicarb (B1678450) was shown to proceed readily upon irradiation, yielding several products resulting from photooxidation and cleavage of the carbamate moiety. nih.gov

The degradation rate and product distribution are highly dependent on the reaction medium. For example, the photodegradation of pirimicarb showed different half-lives and products when irradiated in various organic solvents, which were used to model plant surface environments. nih.gov

Research Findings on Related Carbamates

Detailed studies on other carbamates provide insight into the types of data and findings generated in photochemical degradation research. For instance, the photocatalytic degradation of carbofuran, another carbamate insecticide, has been investigated using catalysts like TiO₂ and ZnO, demonstrating that the degradation follows pseudo-first-order kinetics. researchgate.net Such studies are essential for developing remediation technologies for water contaminated with these pesticides.

The following table summarizes photodegradation data for the carbamate insecticide pirimicarb in different model solvents, illustrating the influence of the chemical environment on photoreactivity.

| Solvent | Half-life (minutes) | Major Degradation Pathway(s) |

| Isopropanol | < 140 | Photooxidation, Addition Product Formation |

| Cyclohexane | < 140 | Photooxidation |

| Cyclohexene | < 140 | Photomineralisation |

Table 1: Photodegradation of Pirimicarb in Organic Solvents upon irradiation (λ > 280 nm). Data sourced from Schwack & Kopf (1993). nih.gov

Furthermore, the study of 4-nitrophenyl carbamates as base-labile protecting groups highlights the reactivity of the nitrophenyl carbamate system. While these studies focus on hydrolysis rather than photolysis, they demonstrate the lability of the carbamate linkage attached to a nitrophenyl ring, which acts as a good leaving group. emerginginvestigators.orgemerginginvestigators.org It is plausible that photoexcitation could similarly facilitate the cleavage of this bond.

The potential photoproducts of this compound, by analogy with other nitroaromatic pesticides and o-nitrobenzyl compounds, could include:

Products of carbamate bond cleavage: phenol and 4-methyl-2-nitrophenyl isocyanate (or its subsequent reaction products).

Products of the o-nitrobenzyl rearrangement: potentially leading to a nitroso-ketone derivative and release of phenol.

Products of nitro group reduction: under certain conditions, the nitro group could be reduced to a nitroso, hydroxylamino, or amino group.

Products of further oxidation: advanced oxidation by ROS could lead to ring-opening and eventual mineralization to CO₂, water, and inorganic nitrogen. researchgate.net

The following table shows the inhibitory activity of a series of 1-[(2-nitrophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates on photosynthetic electron transport (PET), which is another area of research for bioactive carbamates. While not a degradation study, it provides data on a related series of nitro-substituted carbamates.

| Compound ID | R Group | IC₅₀ (mM) |

| 2a | C₂H₅ | 0.448 |

| 2b | C₃H₇ | 0.283 |

| 2c | CH(CH₃)₂ | 0.485 |

| 2d | C₄H₉ | 0.264 |

| 2e | C₅H₁₁ | 0.233 |

| 2f | C₆H₁₃ | 0.334 |

| 2g | C₇H₁₅ | 0.470 |

| 2h | C₈H₁₇ | >1 |

Table 2: Photosynthesis-inhibiting activity (IC₅₀) of a series of 1-[(2-nitrophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates. Data sourced from Kosárová et al. (2020). mdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies for Aryl Carbamates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational, Tautomeric, and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of phenyl (4-methyl-2-nitrophenyl)carbamate in solution. Both ¹H and ¹³C NMR provide critical information about the molecular framework, electronic environment of atoms, and conformational features.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the two phenyl rings will appear in the downfield region, typically between 6.5 and 8.5 ppm. libretexts.orgorganicchemistrydata.org The specific chemical shifts are influenced by the electronic effects of the nitro and methyl substituents on one ring and the carbamate (B1207046) linkage. The protons on the 4-methyl-2-nitrophenyl ring, in particular, will be subject to the strong electron-withdrawing effect of the nitro group and the electron-donating effect of the methyl group, leading to a complex splitting pattern. The N-H proton of the carbamate group is expected to appear as a broad singlet, with a chemical shift that can be highly variable (typically 5-10 ppm) depending on solvent, concentration, and temperature due to hydrogen bonding effects. ucl.ac.uk The methyl group protons (–CH₃) would appear as a sharp singlet in the upfield region, generally around 2.2-2.5 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the carbamate group is characteristically found far downfield, typically in the range of 150-170 ppm. organicchemistrydata.org Aromatic carbons will resonate in the 110-150 ppm region, with the carbons directly attached to the nitro group and the carbamate oxygen appearing at lower field. The carbon of the methyl group (–CH₃) will be observed at a much higher field, usually between 20-30 ppm. organicchemistrydata.org Detailed analysis of related compounds, such as 2-nitrophenyl carbamate and 4-methylphenyl carbamate, supports these expected chemical shift ranges. rsc.org Hindered rotation around the N(carbamoyl)-aryl bond has been observed in structurally similar N-phthalimidomethyl derivatives of dinitrophenyl carbamates, suggesting that variable temperature NMR studies could provide insights into the rotational dynamics of this compound. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shift ranges for the functional groups present.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 6.5 - 8.5 | 110 - 150 |

| Carbamate N-H | 5.0 - 10.0 (broad) | N/A |

| Methyl C-H | 2.2 - 2.5 | 20 - 30 |

| Carbamate C=O | N/A | 150 - 170 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interaction Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the characteristic functional groups within this compound and to probe intermolecular interactions, such as hydrogen bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands.

N-H Stretching: A prominent band between 3200 and 3400 cm⁻¹ corresponds to the N-H stretching vibration of the carbamate group. rsc.org The position and shape of this band can indicate the extent of hydrogen bonding in the solid state.

C=O Stretching: A strong, sharp absorption between 1700 and 1750 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carbamate ester. rsc.orgresearchgate.net For instance, 2-nitrophenyl carbamate shows a C=O stretch at 1719 cm⁻¹. rsc.org

NO₂ Stretching: The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found between 1500 and 1560 cm⁻¹ and a symmetric stretch between 1335 and 1385 cm⁻¹. researchgate.net

C-O and C-N Stretching: The C-O and C-N stretching vibrations of the carbamate group are expected in the 1200-1350 cm⁻¹ region. rsc.org

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching appears above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations occur in the 1400-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information and is particularly useful for analyzing symmetric vibrations and the non-polar parts of the molecule. The symmetric NO₂ stretching vibration is often strong in the Raman spectrum. researchgate.net Aromatic ring vibrations also typically produce strong Raman signals. researchgate.net Comparing the IR and Raman spectra can help in the definitive assignment of vibrational modes.

Table 2: Characteristic IR Absorption Frequencies for this compound Frequencies are based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference Data (Analogous Compounds) |

|---|---|---|---|

| Carbamate (N-H) | Stretching | 3200 - 3400 | 3358 (2-nitrophenyl carbamate) rsc.org |

| Carbamate (C=O) | Stretching | 1700 - 1750 | 1719 (2-nitrophenyl carbamate) rsc.org |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 | ~1527 (2-Amino-5-nitropyridine derivative) researchgate.net |

| Nitro (NO₂) | Symmetric Stretching | 1335 - 1385 | ~1355 (2-Amino-5-nitropyridine derivative) researchgate.net |

| Carbamate (C-N) | Stretching | 1200 - 1350 | 1346 (2-nitrophenyl carbamate) rsc.org |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful technique for determining the exact molecular weight and molecular formula of this compound and for elucidating its structure through the analysis of its fragmentation patterns. The molecular formula of the compound is C₁₄H₁₂N₂O₄, corresponding to a molecular weight of 272.26 g/mol .

High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) at m/z = 272 would be expected. The fragmentation of carbamates, aromatic nitro compounds, and esters follows predictable pathways. libretexts.orgmiamioh.edu Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbamate group is common. This could lead to the loss of the phenoxy radical (∙OC₆H₅) to give a fragment at m/z = 179, or cleavage of the N-aryl bond.

Loss of CO₂: Decarboxylation is a possible fragmentation pathway for carbamates, which would lead to a fragment ion.

Cleavage of the Nitro Group: Loss of NO₂ (46 Da) or NO (30 Da) is a characteristic fragmentation for nitroaromatic compounds.

McLafferty Rearrangement: While less direct in this structure, rearrangements involving the transfer of a hydrogen atom followed by cleavage can occur.

Analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the connectivity of the phenyl, carbamate, and 4-methyl-2-nitrophenyl moieties.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly Analysis

X-ray crystallography provides the most definitive structural information by mapping the precise atomic positions in the solid state. This technique reveals bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's three-dimensional architecture. Although a crystal structure for this compound is not publicly available, analysis of the closely related compound, phenyl 4-nitrophenylcarbamate, provides significant insight. researchgate.net

In the crystal structure of phenyl 4-nitrophenylcarbamate, the asymmetric unit contains two independent molecules. The dihedral angle between the two aromatic rings is approximately 46-48°. researchgate.net The carbamate group itself is nearly planar, but it is twisted relative to the attached phenyl rings. researchgate.net A similar non-planar conformation is expected for this compound due to steric hindrance between the rings.

Furthermore, X-ray analysis elucidates the supramolecular assembly through intermolecular interactions. In phenyl 4-nitrophenylcarbamate, molecules are linked by N–H···O hydrogen bonds, forming chains. researchgate.net These chains are further connected by C–H···O interactions. researchgate.net It is highly probable that this compound would exhibit similar N–H···O hydrogen bonds, where the carbamate N-H group acts as a donor and an oxygen atom from either the carbonyl or the nitro group of an adjacent molecule acts as an acceptor. These interactions dictate the crystal packing and influence the material's physical properties.

Table 3: Crystallographic Data for the Analogous Compound Phenyl 4-nitrophenylcarbamate

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀N₂O₄ |

| Crystal System | Triclinic |

| Space Group | P1 |

| Dihedral Angle (Aromatic Rings) | Molecule A: 48.18°; Molecule B: 45.81° researchgate.net |

| Key Intermolecular Interactions | N—H···O hydrogen bonds, C—H···O interactions researchgate.net |

Electronic Spectroscopy (UV-Vis) and Spectrophotometric Kinetic Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The spectrum of this compound is expected to be dominated by the π → π* transitions of the aromatic rings and the n → π* transitions associated with the nitro and carbonyl groups. The presence of the nitrophenyl group, a strong chromophore, will result in significant absorption in the UV region. researchgate.net

Spectrophotometric analysis can be employed for kinetic studies, such as monitoring the hydrolysis of the carbamate ester bond. The hydrolysis of related 4-nitrophenyl carbamates can be conveniently followed by monitoring the increase in absorbance from the released 4-nitrophenolate (B89219) ion, which has a strong absorbance maximum around 400-415 nm under basic conditions. emerginginvestigators.org Although the leaving group in this case is phenol (B47542), kinetic analysis could still be performed by monitoring changes in the UV spectrum over time as the conjugated system of the parent molecule is broken. Such studies can provide valuable data on the compound's stability and reactivity under various conditions (e.g., different pH levels). emerginginvestigators.org

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Advanced chromatographic techniques are essential for verifying the purity of synthesized this compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for assessing purity. Using a reversed-phase column (e.g., C18), the compound can be separated from starting materials, byproducts, and degradation products. A UV detector, set to a wavelength where the compound absorbs strongly, allows for sensitive detection and quantification. The retention time is a characteristic property under specific chromatographic conditions (mobile phase composition, flow rate, temperature), and the peak area is proportional to the concentration, allowing for purity to be calculated as a percentage.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful two-dimensional analytical technique. LC-MS not only separates the components of a mixture but also provides mass information for each component as it elutes from the column. This is invaluable for the positive identification of the target compound and for the characterization of any impurities present in the sample. A study on the related phenyl methyl carbamate demonstrated the effectiveness of LC-MS/MS for sensitive detection and quantification. nih.gov This technique would be highly suitable for the trace analysis of this compound.

Computational and Theoretical Investigations of Phenyl 4 Methyl 2 Nitrophenyl Carbamate

Quantum Chemical Calculations for Electronic Structure, Molecular Geometry, and Conformational Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic distribution and energy of the molecule, which in turn dictates its geometry and stability.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the properties of carbamates. DFT calculations can optimize molecular geometries, predict vibrational frequencies, and determine electronic properties. researchgate.netemerginginvestigators.org

In studies of related carbamates, such as 4-nitrophenyl benzylcarbamate, DFT has been employed to calculate the Mulliken charges on specific atoms. emerginginvestigators.org For instance, the partial charge on the carbonyl carbon is a key indicator of its electrophilicity and susceptibility to nucleophilic attack. emerginginvestigators.org Research on similar systems has also utilized DFT methods like B3LYP and WB97XD to compute thermodynamic parameters for reactions. researchgate.net

For the analogous compound, phenyl N-(4-nitrophenyl)carbamate, crystallographic data reveals a non-planar structure. nih.govresearchgate.net The two aromatic rings are significantly twisted relative to the central carbamate (B1207046) bridge. This twisting is quantified by dihedral angles. nih.govresearchgate.net DFT calculations would be the primary tool to find the minimum energy conformation of phenyl (4-methyl-2-nitrophenyl)carbamate in the gas phase, likely confirming a similar twisted geometry to minimize steric hindrance and optimize electronic interactions.

Table 1: Selected Experimental Geometric Parameters for Phenyl N-(4-nitrophenyl)carbamate (Analogue Compound)

| Parameter | Molecule A (°) | Molecule B (°) | Source |

|---|---|---|---|

| Dihedral Angle between Aromatic Rings | 48.18(14) | 45.81(14) | researchgate.net |

| Dihedral Angle (Carbamate Plane and Nitrophenyl Ring) | 12.97(13) | 23.11(14) | researchgate.net |

| Dihedral Angle (Carbamate Plane and Phenyl Ring) | 60.93(14) | 59.10(14) | researchgate.net |

While DFT is prevalent, other quantum mechanical methods also offer valuable insights. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization and can provide highly accurate results for smaller systems. For example, the MP2 level of theory has been used to predict the rotational barriers around key bonds in related molecules like phenylurea. researchgate.net Such calculations could be applied to this compound to understand the energy landscape associated with the rotation of its phenyl and nitrophenyl groups, which is crucial for understanding its conformational flexibility. researchgate.net

Semi-empirical methods, which use parameters derived from experimental data, offer a faster, albeit less accurate, alternative for exploring large systems or for preliminary conformational searches before refinement with higher-level theories.

Molecular Dynamics Simulations for Conformational Landscapes and Solution-Phase Behavior

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. MD simulations are particularly useful for exploring the vast number of possible conformations a flexible molecule like this compound can adopt in solution. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), MD can reveal how intermolecular interactions with the solvent affect its shape and dynamics. The carbamate functionality is known to impose a degree of conformational restriction due to the delocalization of nitrogen's lone pair electrons, and MD simulations can quantify the stability of different rotamers (syn and anti). acs.org

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is indispensable for studying reaction mechanisms. It allows for the characterization of transient species like tetrahedral intermediates and high-energy transition states that are difficult to observe experimentally. The hydrolysis and aminolysis of carbamates are well-studied reactions where computational insights are critical.

For phenylcarbamates derived from primary amines, the basic hydrolysis is proposed to proceed via an E1cb-type mechanism, involving the formation of a reactive isocyanate intermediate. nih.gov For other systems, such as the aminolysis of methyl 4-nitrophenyl carbonate, kinetic studies combined with theoretical analysis point to a stepwise mechanism through a zwitterionic tetrahedral intermediate (T±). acs.orgresearchgate.net The rate-determining step in these reactions can change depending on the basicity of the attacking amine. acs.orgresearchgate.net Computational modeling of this compound's reactions would involve locating the transition state structures on the potential energy surface and calculating their energies to determine activation barriers and reaction rates.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Quantum chemical calculations can predict various spectroscopic properties. For instance, DFT calculations can compute vibrational frequencies, which can be compared with experimental Infrared (IR) spectra to aid in structural assignment. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to help interpret experimental NMR data.

Global and local reactivity descriptors derived from DFT are used to predict chemical reactivity. Key descriptors include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a measure of chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for reactive encounters. researchgate.net

Fukui Functions: These descriptors identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov

Mulliken Charges: As seen in the study of 4-nitrophenyl benzylcarbonate, calculated atomic charges can be correlated with reactivity, such as the rate of hydrolysis. emerginginvestigators.org

Analysis of Intermolecular Interactions and Supramolecular Features (e.g., Hydrogen Bonding, π-π Stacking, C-H···π Contacts)

The way molecules pack in the solid state is governed by a network of non-covalent intermolecular interactions. Computational analysis, often combined with experimental crystal structure data, is key to understanding these forces.

In the crystal structures of analogous compounds like phenyl N-(4-nitrophenyl)carbamate and methyl N-(4-nitrophenyl)carbamate, several key interactions are observed:

N-H···O Hydrogen Bonding: The carbamate N-H group is a strong hydrogen bond donor, while the carbonyl oxygen and the oxygens of the nitro group are effective acceptors. These N-H···O interactions are a dominant feature, often linking molecules into one-dimensional chains or more complex networks. researchgate.netnih.govresearchgate.net

π-π Stacking: The aromatic rings can interact through π-π stacking, which plays a significant role in the packing of aromatic compounds. researchgate.netmdpi.com In one crystal form of phenyl N-(4-nitrophenyl)carbamate, π-π stacking interactions help cross-link molecular chains. researchgate.net

Hirshfeld surface analysis is a computational technique used to visualize and quantify these intermolecular contacts in a crystal structure, providing a detailed fingerprint of the packing environment. researchgate.net

Applications in Advanced Materials Science and Chemical Synthesis Excluding Biological/clinical

Role of Carbamates in Polymer Chemistry: From Monomers to Polyurethane Synthesis

The carbamate (B1207046) linkage is the defining feature of polyurethanes, a major class of polymers with a vast range of properties and applications, from rigid foams to flexible elastomers and durable solids. wikipedia.org Polyurethanes are typically formed through the reaction of diisocyanates with diols, creating the repeating carbamate (-NH-C(=O)-O-) units that constitute the polymer backbone. wikipedia.org

Beyond traditional polyurethanes, carbamates are emerging as a critical class of monomers for constructing advanced, abiotic polymers. nih.govnih.gov The pursuit of synthetic polymers that mimic the structural precision of natural biopolymers like proteins has led to significant interest in sequence-defined polymers. nih.govchemrxiv.org In this domain, carbamates offer distinct advantages. Compared to the peptide bonds found in proteins, carbamate linkages provide a more rigid backbone, which is thought to be due to the extended delocalization of π-electrons. nih.govnih.govfigshare.comacs.org This rigidity, along with the potential for stable cis and trans configurations of the amide bond, allows for fine-tuning of the polymer's three-dimensional structure and function. nih.govnih.govfigshare.com

Sequence-defined polycarbamates and oligocarbamates are at the vanguard of macromolecular engineering. chemrxiv.org The precise control over the monomer sequence enables the de novo design of functional materials with sophisticated properties for applications such as data storage or security taggants. chemrxiv.org The synthesis of these advanced architectures often involves iterative, one-pot, multistep processes. chemrxiv.org For instance, a common strategy uses a carbamate monomer protected with a group like tert-butoxycarbonyl (Boc) as an initiator. nih.govacs.org The synthesis proceeds through repetitive steps of activating a terminal hydroxyl group, often with N,N'-disuccinimidyl carbonate, followed by the chemoselective coupling of the next amino alcohol monomer. nih.govacs.org This method allows for the creation of polymers with a precisely defined sequence and, consequently, highly controlled properties.

Table 1: Comparison of Carbamate and Peptide Building Blocks for Polymer Synthesis

| Feature | Carbamate Backbone | Peptide Backbone |

| Primary Linkage | Urethane (B1682113) (Carbamate) | Amide |

| Conformational Rigidity | More rigid due to extended π-electron delocalization. nih.govnih.govfigshare.com | Less rigid. |

| Amide Bond Configuration | Cis configurations can be energetically stable. nih.govnih.govfigshare.com | Predominantly assumes trans configurations at low energies. nih.govnih.govfigshare.com |

| Synthetic Advantage | Versatile monomer structures, chemical stability, and amenability to large-scale, one-pot synthesis. chemrxiv.org | Well-established solid-phase synthesis methods. |

| Resulting Architectures | Sequence-defined polycarbamates, oligocarbamates. nih.govchemrxiv.org | Peptides, proteins, polypeptoids. |

Aryl Carbamates as Protecting Groups in Complex Organic Synthesis

In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily block the reactivity of certain functional groups, particularly amines. chem-station.com Carbamates are among the most useful and widely employed protecting groups for amines due to their ease of installation and removal under specific conditions that leave other parts of the molecule intact. chem-station.commasterorganicchemistry.com Aryl carbamates, such as phenyl carbamates, are particularly effective. The electron-withdrawing nature of the aryl group tempers the basicity and nucleophilicity of the amine nitrogen, rendering it inert to a wide range of reaction conditions. chem-station.com This protection is crucial in fields like peptide synthesis and the synthesis of complex natural products. nih.govchem-station.com

A key requirement for a protecting group is the ability to be removed selectively without affecting other protecting groups—a concept known as orthogonality. chem-station.com Aryl carbamates are part of a diverse toolkit of protecting groups that can be cleaved under distinct conditions, allowing for complex, orthogonal synthetic strategies.

The cleavage of aryl carbamates can be achieved through various methods. For example, a mild and efficient reductive cleavage to yield the parent phenol (B47542) can be performed using Schwartz's reagent. organic-chemistry.org Another method involves using di-tert-butyl dicarbonate (B1257347) and tetra-n-butylammonium nitrite. organic-chemistry.org Research has also demonstrated that tetra-n-butylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) can effectively cleave carbamates. lookchem.comorganic-chemistry.org This method is particularly mild and shows selectivity, with phenyl carbamates being cleaved much more rapidly than alkyl carbamates like Boc or methyl carbamates, especially at room temperature. lookchem.comorganic-chemistry.org This differential reactivity is fundamental to designing orthogonal deprotection schemes in a complex synthesis. More recent protocols, such as using 2-mercaptoethanol, offer nucleophilic deprotection pathways that are superior to traditional methods for substrates with sensitive functionalities. organic-chemistry.org

Table 2: Selected Carbamate Protecting Groups and Deprotection Conditions

| Protecting Group | Abbreviation | Structure | Typical Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-C(=O)- | Strong acids (e.g., trifluoroacetic acid). youtube.com |

| Benzyloxycarbonyl | Cbz / Z | C₆H₅CH₂-O-C(=O)- | Catalytic hydrogenolysis (e.g., H₂, Pd-C). masterorganicchemistry.com |

| Fluorenylmethyloxycarbonyl | Fmoc | C₁₃H₉CH₂-O-C(=O)- | Base (e.g., piperidine). masterorganicchemistry.com |

| Allyloxycarbonyl | Alloc | H₂C=CHCH₂-O-C(=O)- | Pd(0) catalysis. organic-chemistry.org |

| Phenyl Carbamate | - | C₆H₅-O-C(=O)- | Mild nucleophiles (e.g., TBAF), reductive cleavage. lookchem.comorganic-chemistry.org |

Utilization of Carbamates as Versatile Synthetic Intermediates and Reagents in Fine Chemical Production

Beyond their role as protecting groups, carbamates are valuable synthetic intermediates and reagents in the production of fine chemicals. acs.orgnih.gov They are key precursors in the chemical and paint industries and are integral to many synthetic pathways. acs.orgnih.gov For example, ammonium (B1175870) carbamate is a large-scale intermediate in the industrial production of urea (B33335). wikipedia.org

Organic carbamates can be synthesized from amines, carbon dioxide, and metal alkoxides, providing a phosgene-free route to these important compounds. researchgate.net They also serve as stable precursors to isocyanates, which are crucial raw materials for polyurethanes. rsc.orgrsc.org The synthesis of carbamates from CO2 is an area of active research aimed at developing more sustainable chemical processes. rsc.orgrsc.org Furthermore, functionalized carbamates, which contain additional reactive groups, are powerful tools in modern synthesis. nbinno.com For instance, a carbamate containing an azidosulfonyl group can participate in click chemistry reactions, enabling the efficient linkage of different molecular fragments to build complex architectures. nbinno.com Mixed anhydrides of carbonic and carbamic acids have also been identified as key intermediates in trans-esterification processes that produce industrially relevant carbamates. nih.gov

Design of Novel Stimuli-Responsive Materials Based on Carbamate Chemistry

Stimuli-responsive or "smart" materials, which change their properties in response to external triggers like light, temperature, or pH, are a major focus of modern materials science. rsc.orgspecificpolymers.com The carbamate group is an excellent structural motif for designing such materials. Carbamate derivatives have been used to create low molecular weight gelators that respond to the presence of metal ions or specific anions. nih.govrsc.org The hydrogen-bonding capabilities of the carbamate N-H and carbonyl groups can drive the self-assembly of these materials into gels, and external stimuli can disrupt this assembly, leading to a change in the material's state. nih.gov In more complex systems, carbamate linkages have been incorporated into nanomaterials, such as micelles, where a stimulus can trigger a phase change from hydrophobic to hydrophilic, causing the nanostructure to disassemble and release an encapsulated cargo. nih.govacs.org

The incorporation of a nitroaryl group, specifically an o-nitrobenzyl moiety, into a carbamate structure creates a photoresponsive system. researchgate.net The o-nitrobenzyl group is a well-known photolabile protecting group that undergoes an irreversible photochemical reaction upon UV irradiation. researchgate.net When part of a carbamate, this light-induced reaction leads to the cleavage of the carbamate bond. researchgate.netacs.org

This photocleavage mechanism is highly valuable for creating photodegradable materials and light-triggered release systems. specificpolymers.com For example, a polymer network crosslinked with o-nitrobenzyl carbamates can be degraded upon exposure to light, as the cleavage of the carbamate crosslinks breaks down the material's structure. researchgate.net This principle has been applied to create photoresponsive hydrogels and polymersomes. researchgate.netrsc.org The specific compound, phenyl (4-methyl-2-nitrophenyl)carbamate, contains the essential 2-nitrophenyl group, making it a model for or a direct building block in the synthesis of such advanced photoresponsive materials. The rate and efficiency of the photolytic degradation can be influenced by the specific structure of the carbamate and the wavelength of light used, allowing for precise control over the material's response. researchgate.net

Supramolecular Gels and Self-Assembling Carbamate Structures

The formation of supramolecular gels from low molecular weight gelators (LMWGs) is a fascinating area of materials science, driven by the self-assembly of small molecules into complex three-dimensional networks that immobilize a solvent. Carbamate derivatives are particularly effective as LMWGs due to the presence of the urethane group, which can act as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of extended hydrogen-bonded chains. utk.edunih.gov

While direct studies on the gelation properties of this compound are not extensively documented, its structural motifs suggest a strong potential for self-assembly. The key intermolecular interactions that would drive the self-assembly of this molecule include:

Hydrogen Bonding: The N-H group of the carbamate can form hydrogen bonds with the carbonyl oxygen of a neighboring molecule, leading to the formation of one-dimensional tapes or ribbons. This is a common and powerful directional interaction in the self-assembly of carbamate-containing molecules. nih.gov

π-π Stacking: The presence of two aromatic rings, the phenyl group and the 4-methyl-2-nitrophenyl group, allows for significant π-π stacking interactions. These interactions, where the electron clouds of the aromatic rings overlap, would further stabilize the self-assembled structures. The electron-withdrawing nitro group on one ring and the electron-donating methyl group on the same ring, along with the unsubstituted phenyl ring, create a complex electronic environment that could lead to specific and directional stacking arrangements.

Dipole-Dipole Interactions: The nitro group introduces a strong dipole moment into the molecule, which can lead to significant dipole-dipole interactions, further contributing to the stability of the assembled network.

The combination of these non-covalent interactions can lead to the formation of fibrillar networks that entrap solvent molecules, resulting in the formation of a supramolecular gel. The properties of such a gel, including its thermal stability and mechanical strength, would be highly dependent on the efficiency and directionality of these intermolecular forces.

Table 1: Potential Intermolecular Interactions in the Self-Assembly of this compound

| Interaction Type | Contributing Molecular Features | Expected Role in Self-Assembly |

| Hydrogen Bonding | Carbamate N-H and C=O groups | Primary driving force for chain formation |

| π-π Stacking | Phenyl and 4-methyl-2-nitrophenyl rings | Stabilization of the assembled structure |

| Dipole-Dipole | Nitro group | Enhancement of intermolecular attraction |

| Van der Waals | Alkyl and aryl moieties | General contribution to molecular packing |

Studies on structurally related nitrophenyl carbamates have demonstrated their ability to form stable, self-assembled structures, lending credence to the potential of this compound as a component in advanced materials. researchgate.net The precise control over the self-assembly process could enable the design of "smart" materials that respond to external stimuli such as temperature, pH, or light.

Catalytic Applications and Ligand Design Incorporating Carbamate Motifs

The carbamate moiety, while often considered a stable linkage, can also participate in or influence catalytic processes. Although direct catalytic applications of this compound are not widely reported, its structural components suggest potential roles in catalysis, particularly in the design of specialized ligands for metal-catalyzed reactions.

Phenylcarbamate derivatives have been synthesized and evaluated as ligands for various receptors, indicating the versatility of this scaffold in molecular recognition. nih.gov In the context of catalysis, the oxygen and nitrogen atoms of the carbamate group can act as coordination sites for metal ions. The electronic properties of the phenyl and nitrophenyl rings can be tuned to modulate the electron density at these coordination sites, thereby influencing the catalytic activity of the coordinated metal center.

For instance, the introduction of the electron-withdrawing nitro group in this compound would decrease the electron-donating ability of the carbamate group. A ligand incorporating this moiety could stabilize a metal center in a lower oxidation state or enhance its Lewis acidity. Conversely, the methyl group provides a slight electron-donating effect. This electronic push-pull system offers a subtle yet potentially powerful means of fine-tuning the electronic environment of a metal catalyst.

While speculative for this specific molecule, carbamate-containing ligands have been explored in various catalytic transformations. The rigid and well-defined geometry that can be imposed by the carbamate linkage is also a valuable feature in the design of chiral ligands for asymmetric catalysis.

Contributions to Specialty Chemical Manufacturing and Chemical Research Tools

This compound serves as a valuable intermediate and building block in the synthesis of more complex molecules, contributing to both specialty chemical manufacturing and the toolkit of chemical research.

One of the primary applications of nitrophenyl carbamates is as "activated" carbamates. The nitrophenyl group is a good leaving group, particularly when the reaction is carried out under basic conditions. This allows the carbamate to react readily with nucleophiles, such as amines or alcohols, to form ureas and new carbamates, respectively. This reactivity is a cornerstone of their utility in organic synthesis. researchgate.netacs.org

For example, the reaction of this compound with a primary amine would yield a substituted urea and 4-methyl-2-nitrophenol (B89549) as a byproduct. This provides a controlled and often high-yielding method for the synthesis of ureas, which are important functional groups in many biologically active molecules and materials.

Table 2: Representative Synthetic Transformations Utilizing this compound

| Reactant | Product Type | Significance |

| Primary or Secondary Amine | Substituted Urea | Access to a wide range of ureas for various applications. |

| Alcohol | New Carbamate | Formation of different carbamate-containing molecules. |

| Hydrazine (B178648) | Semicarbazide | Intermediate for the synthesis of heterocyclic compounds. |

The compound is also a useful research tool for studying reaction mechanisms and for the development of new synthetic methodologies. emerginginvestigators.orgemerginginvestigators.org The presence of the nitro group allows for easy monitoring of reactions, as the release of the corresponding nitrophenolate ion in basic solution results in a distinct color change.

Furthermore, the synthesis of this compound itself is instructive. It is typically prepared from the reaction of phenyl chloroformate with 4-methyl-2-nitroaniline (B134579), or from the reaction of phenol with 4-methyl-2-nitrophenyl isocyanate. The isocyanate itself can be generated from the corresponding amine. These synthetic routes highlight the interconnectedness of fundamental chemical building blocks. While a vendor, Sigma-Aldrich, lists a related compound, 4-(methylthio)phenyl n-(4-methyl-2-nitrophenyl)carbamate, it is noted as a rare chemical for which analytical data is not collected, underscoring the specialized nature of these types of molecules. sigmaaldrich.com

Future Research Directions and Unexplored Avenues in Phenyl 4 Methyl 2 Nitrophenyl Carbamate Chemistry

Development of More Sustainable and Atom-Economical Synthetic Pathways for Aryl Carbamates

The traditional synthesis of aryl carbamates, including phenyl (4-methyl-2-nitrophenyl)carbamate, often relies on hazardous reagents such as phosgene (B1210022) and its derivatives or isocyanates. rsc.orgresearchgate.netnih.gov These methods, while effective, pose significant safety and environmental concerns, prompting a shift towards greener alternatives. Future research will undoubtedly prioritize the development of synthetic routes that are not only safer but also more sustainable and atom-economical.

A primary focus is the utilization of carbon dioxide (CO₂) as a C1 source. nih.gov CO₂ is an abundant, non-toxic, and renewable feedstock. acs.orgnih.gov Recent breakthroughs have demonstrated the feasibility of synthesizing O-aryl carbamates from CO₂, amines, and phenols or their derivatives. One promising approach involves dual nickel photocatalysis, which allows for the three-component coupling of aryl halides, amines, and CO₂ under visible light and ambient pressure. acs.orgnih.gov This method avoids the high temperatures and pressures often required for CO₂ activation. nih.gov Another innovative strategy employs the peptide coupling reagent propanephosphonic acid anhydride (B1165640) (T3P) to mediate the condensation of phenols, primary amines, and CO₂ at room temperature, offering a benign and accessible route to O-aryl carbamates. rsc.orgresearchgate.net

Further research is needed to expand the substrate scope of these methods, particularly for electron-deficient phenols, which can be less reactive. rsc.org For a compound like this compound, this would involve coupling a substituted phenol (B47542) with 4-methyl-2-nitroaniline (B134579), a process that could be challenging. A different sustainable approach involves the direct transformation of Boc-protected amines, which are readily available, into carbamates, thiocarbamates, and ureas, eliminating the need for metal catalysts and hazardous reagents. rsc.org

The table below compares traditional and emerging sustainable methods for aryl carbamate (B1207046) synthesis.

Table 1: Comparison of Synthetic Methodologies for Aryl Carbamates| Feature | Traditional Methods | Emerging Sustainable Methods |

|---|---|---|

| Carbonyl Source | Phosgene, Triphosgene, Isocyanates | Carbon Dioxide (CO₂), Boc-Anhydride |

| Reagent Toxicity | High (e.g., phosgene is extremely toxic) | Low (e.g., CO₂ is non-toxic) |

| Reaction Conditions | Often harsh, may require inert atmospheres | Milder (e.g., room temperature, ambient pressure) rsc.org |

| Byproducts | Stoichiometric toxic waste (e.g., HCl, salts) | Minimal or non-toxic (e.g., water) |

| Atom Economy | Often low | Potentially high |

| Key Technologies | Standard organic synthesis techniques | Photocatalysis, acs.orgnih.gov Organocatalysis, rsc.org Flow Chemistry |

Future efforts will likely focus on optimizing catalyst systems, improving yields for challenging substrates, and adapting these green methodologies for continuous flow synthesis, which offers enhanced safety, scalability, and control. drugtargetreview.com

Exploration of Undiscovered Reactivity Profiles and Novel Chemical Transformations

Beyond its synthesis, the carbamate moiety in this compound offers significant, yet underexplored, potential for novel chemical transformations. The carbamate group is often viewed as a stable protecting group, but it can also function as a reactive handle. nih.gov

A key area for future exploration is the use of the carbamate as a leaving group in cross-coupling reactions. While aryl triflates and halides are common electrophiles, recent studies have shown that aryl carbamates can participate in nickel-catalyzed Suzuki-Miyaura and amination reactions. nih.govnih.govrsc.org This capability allows phenols to be converted into biaryls or anilines, with CO₂ as the only byproduct in some decarboxylative transformations. researchgate.net For this compound, this could enable the conversion of the phenoxy group into a variety of other functionalities, adding a new dimension to its synthetic utility.

Furthermore, the carbamate group is known to be an effective directed metalation group. Ortho-metalation of aryl carbamates, followed by reaction with an electrophile or a Snieckus-Fries rearrangement, provides a powerful route to substituted phenols. nih.gov The specific substitution pattern of this compound, with a nitro group ortho to the nitrogen and a methyl group para, presents an interesting case for studying regioselectivity and the interplay of electronic and steric effects in such transformations.

The nitro group itself is a versatile functional group that can undergo a wide range of reductions to nitroso, hydroxylamino, or amino groups. The selective reduction of the nitro group in the presence of the carbamate would yield novel substituted aminophenyl carbamates, which could serve as precursors for further functionalization or as monomers for new materials. The combination of the carbamate's directing ability and the nitro group's reactivity could lead to novel intramolecular cyclization reactions to form heterocyclic structures.

Integration with Emerging Technologies in Chemical Discovery (e.g., Artificial Intelligence in Synthesis Design, Advanced Automation)

The discovery and optimization of chemical reactions are being revolutionized by the integration of emerging technologies. synthiaonline.com For a molecule like this compound, these tools can accelerate the exploration of the research avenues described above.

Advanced Automation and Robotics are transforming the physical execution of chemical synthesis. wikipedia.org Robotic platforms can perform high-throughput screening of reaction conditions, enabling rapid optimization. appliedclinicaltrialsonline.com Fully automated synthesis systems can execute multi-step syntheses planned by AI with minimal human intervention. drugtargetreview.com Such a system could be tasked with synthesizing a library of analogues of this compound, varying the substituents on both aromatic rings to systematically probe structure-activity relationships. This integration of AI planning and robotic execution represents a paradigm shift towards the autonomous discovery and synthesis of new molecules. drugtargetreview.comsynthiaonline.com

Table 2: Emerging Technologies in Chemical Discovery

| Technology | Application in this compound Chemistry | Potential Impact |

|---|---|---|

| AI-Driven Retrosynthesis | Proposing novel and more efficient synthetic routes. youtube.com | Reduces reliance on traditional, often hazardous, methods. |

| Machine Learning Models | Predicting reaction yields, identifying optimal conditions, predicting reactivity. nih.govmit.edu | Accelerates reaction optimization and discovery of new transformations. |

| Automated Flow Synthesis | Scalable, safe, and controlled production of the compound and its derivatives. drugtargetreview.com | Improves efficiency, safety, and reproducibility from lab to production. |

| Robotic High-Throughput Experimentation | Rapidly screening catalysts and conditions for novel coupling reactions. appliedclinicaltrialsonline.com | Drastically reduces the time for developing new synthetic methods. |

Deeper Understanding of Structure-Reactivity Relationships through Advanced Computational Models and Machine Learning

A fundamental goal in chemistry is to understand how a molecule's structure dictates its reactivity. For this compound, a deeper understanding of its electronic structure and conformational dynamics is key to predicting and controlling its chemical behavior.

Advanced Computational Models , primarily using Density Functional Theory (DFT), are crucial for elucidating reaction mechanisms. acs.org These models can calculate the energies of reactants, transition states, and products, providing a detailed picture of the reaction pathway. For example, DFT studies have been used to understand the full catalytic cycle of nickel-catalyzed carbamate amination, identifying reductive elimination as the rate-determining step. nih.gov Similar studies on this compound could predict the regioselectivity of electrophilic aromatic substitution, the feasibility of novel cyclization reactions, or the mechanism of its decomposition. Computational analysis can also reveal the non-covalent interactions that govern the conformation and stability of complex structures, such as those in covalent organic frameworks. nih.gov

Machine Learning (ML) offers a complementary, data-driven approach. rsc.org Instead of calculating properties from first principles, ML models learn structure-reactivity relationships from large datasets of experimental results. mit.edu These models can predict properties like bond dissociation energies, pKa values, or the site of reaction within a molecule under various conditions. appliedclinicaltrialsonline.com For this compound, an ML model could predict how changes in the substitution pattern (e.g., replacing the methyl group with an electron-withdrawing group) would affect the carbamate's reactivity in a cross-coupling reaction. This predictive power allows for the in silico design of molecules with desired reactivity profiles before committing to their synthesis. researchgate.net

The synergy between computational chemistry and ML is a particularly exciting frontier. ML models can be trained on data generated from high-level quantum mechanical calculations to create highly accurate and fast predictive tools. This approach could be used to build a comprehensive reactivity map for the aryl carbamate functional group, enabling chemists to rationally design experiments and accelerate the discovery of new reactions.

Cross-Disciplinary Research Opportunities at the Interface of Organic Chemistry and Materials Science (excluding biological/clinical applications)

The unique structural and electronic features of this compound make it an intriguing candidate for applications in materials science. The exploration of these applications represents a significant opportunity for cross-disciplinary research.

One promising avenue is in the development of novel Covalent Organic Frameworks (COFs) . COFs are crystalline, porous polymers with well-defined structures. Recently, the first example of a multistep solid-state organic synthesis was demonstrated by transforming an imine-linked COF into a framework with novel carbamate linkages. nih.gov This post-synthetic modification approach opens the door to creating COFs with functionalities that are inaccessible through direct synthesis. This compound or its constituent parts (a substituted phenol and a substituted aniline) could serve as building blocks for new COFs. The nitro group, in particular, could impart interesting electronic properties or serve as a reactive site for further functionalization of the COF material, potentially for applications in gas storage or catalysis.

The compound could also be a precursor for electro-optic or nonlinear optical (NLO) materials . Molecules with strong electron-donating and electron-withdrawing groups, such as the methyl and nitro groups in this compound, often exhibit significant NLO properties. While the carbamate linker itself is not a classic conjugated system, its influence on the electronic communication between the two phenyl rings could be investigated. Derivatives of this compound, designed to enhance electronic conjugation, could be synthesized and evaluated for their potential in optical devices.

Finally, aryl carbamates can be used in the synthesis of polyurethanes and other polymers . The carbamate linkage is the defining feature of polyurethanes. By designing di- or poly-functional analogues of this compound, new polyurethane-like materials could be synthesized. The specific substituents on the aromatic rings could be used to tune the material's properties, such as thermal stability, solubility, and refractive index, for specialized applications in coatings, adhesives, or advanced optical materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for phenyl (4-methyl-2-nitrophenyl)carbamate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via the reaction of 4-methyl-2-nitroaniline with phenylchloroformate in anhydrous tetrahydrofuran (THF). Key steps include slow addition of phenylchloroformate to the amine solution under inert conditions, followed by overnight stirring. Solvent removal and extraction with ethyl acetate yield the crude product, which is purified by recrystallization (e.g., slow evaporation from ethyl acetate) .

- Optimization : Control reaction temperature (<25°C), use a 5% molar excess of phenylchloroformate, and ensure anhydrous conditions to minimize hydrolysis. Monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy : Employ H/C NMR to confirm carbamate linkage and aromatic substituents. IR spectroscopy identifies the carbonyl stretch (~1700 cm) and nitro group vibrations (~1520 cm).

- Crystallography : Single-crystal X-ray diffraction (SXRD) reveals molecular conformation, dihedral angles between aromatic rings, and hydrogen-bonding patterns (e.g., N–H···O and C–H···π interactions). For example, analogous nitrophenyl carbamates exhibit dihedral angles of 45–48° between aromatic rings .

Q. How does the carbamate group influence the compound’s solubility and stability?

- Solubility : The carbamate group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO, THF) but reducing solubility in nonpolar solvents.

- Stability : The carbamate linkage is susceptible to hydrolysis under acidic/basic conditions. Store the compound at -20°C in anhydrous environments to prolong stability .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during synthesis, such as nitro group reduction or carbamate hydrolysis?

- Mitigation : Use protective groups (e.g., Boc for amines) during intermediate steps. Avoid reducing agents and employ low temperatures during synthesis. For hydrolysis-prone steps, replace THF with dioxane or dichloromethane to minimize water exposure .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems (e.g., Rhodium-catalyzed C–H activation)?

- Approach : Density Functional Theory (DFT) calculations can map electronic properties (e.g., carbamate’s electron-withdrawing effect) and predict regioselectivity in reactions. For example, phenyl carbamates act as traceless directing groups in Rhodium-catalyzed alkenylation, with enantioselectivity influenced by substituent positioning .

Q. What role does polymorphism play in the biological activity of this compound derivatives?

- Analysis : Polymorphs (e.g., differing hydrogen-bond networks) alter solubility and bioavailability. Use SXRD and DSC to characterize polymorphic forms. For instance, nitrophenyl carbamate polymorphs exhibit variations in packing efficiency, impacting dissolution rates .

Q. How does the nitro group at the 2-position affect intermolecular interactions in solid-state structures?

- Findings : The nitro group participates in C–H···O hydrogen bonds and π-stacking, stabilizing crystal lattices. In analogous structures, nitro-oxygen atoms act as acceptors for N–H donors, forming chains along specific crystallographic axes .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

- Solutions : Employ asymmetric catalysis (e.g., chiral Rhodium complexes) and optimize column chromatography conditions. For enantioselective alkenylation, chiral catalysts achieve e.r. values up to 88:12 in model systems .